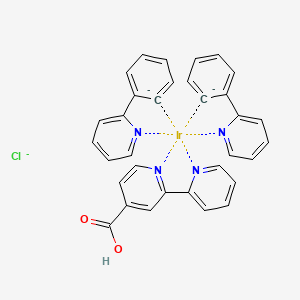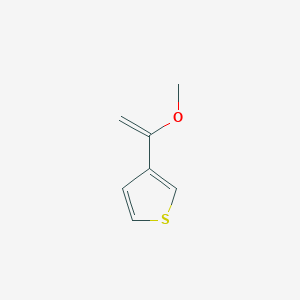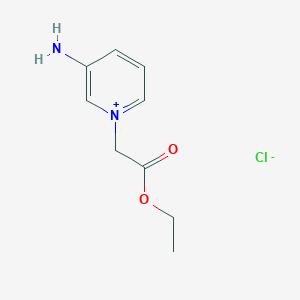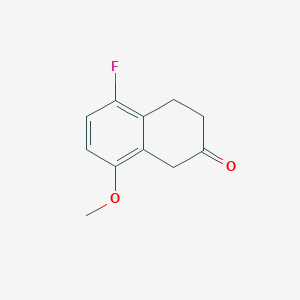
5-fluoro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one is a synthetic organic compound that belongs to the class of naphthalene derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with a naphthalene derivative.
Fluorination: Introduction of the fluorine atom at the 5-position using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: Introduction of the methoxy group at the 8-position using methanol in the presence of a strong acid or base.
Reduction: Reduction of the naphthalene ring to form the dihydronaphthalene structure using hydrogen gas and a palladium catalyst.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the dihydronaphthalene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of fully hydrogenated naphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the production of advanced materials or as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 5-fluoro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of specific biochemical pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
5-fluoro-2-methoxynaphthalene: Similar structure but lacks the dihydro component.
8-methoxy-3,4-dihydronaphthalen-2(1H)-one: Similar structure but lacks the fluorine atom.
5-fluoro-3,4-dihydronaphthalen-2(1H)-one: Similar structure but lacks the methoxy group.
Uniqueness
5-fluoro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one is unique due to the presence of both the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
特性
分子式 |
C11H11FO2 |
|---|---|
分子量 |
194.20 g/mol |
IUPAC名 |
5-fluoro-8-methoxy-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H11FO2/c1-14-11-5-4-10(12)8-3-2-7(13)6-9(8)11/h4-5H,2-3,6H2,1H3 |
InChIキー |
KCDMGLHWIOFBOD-UHFFFAOYSA-N |
正規SMILES |
COC1=C2CC(=O)CCC2=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


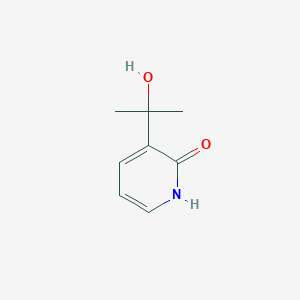


![2-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669574.png)
![2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine](/img/structure/B13669592.png)
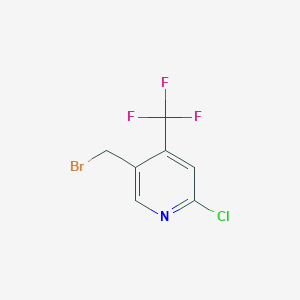
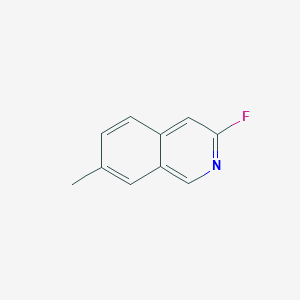
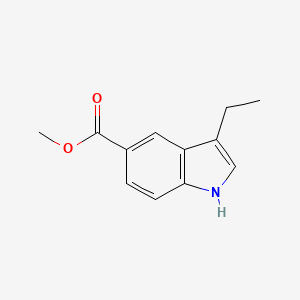
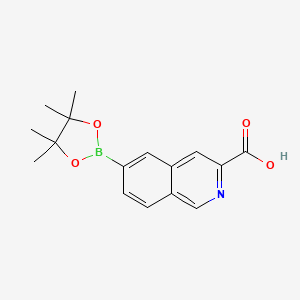
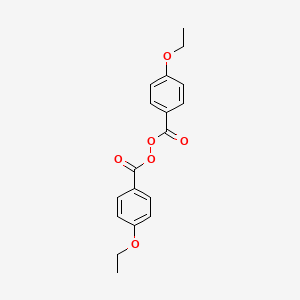
![Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669623.png)
